N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide
Overview
Description
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their stable and electron-rich structures, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide typically involves the condensation of 2-bromo-4-methylphenylamine with 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other optoelectronic devices
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Bromo-4-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- N-(4-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide
- N-(2-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide
Uniqueness
N-(2-Bromo-4-methylphenyl)-3-chloro-6-methylbenzo[b]thiophene-2-carboxamide stands out due to its unique combination of bromine, chlorine, and methyl substituents on the benzo[b]thiophene core. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNOS/c1-9-4-6-13(12(18)7-9)20-17(21)16-15(19)11-5-3-10(2)8-14(11)22-16/h3-8H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMAMKDTBDVICH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)C)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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